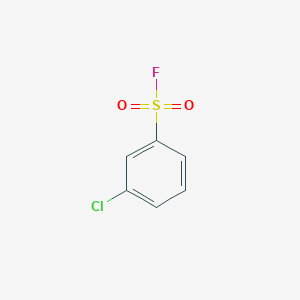

3-chlorobenzenesulfonyl fluoride

Description

The exact mass of the compound 3-Chloro-benzenesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUFZCYVNYUZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617114 | |

| Record name | 3-Chlorobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10116-74-2 | |

| Record name | 3-Chlorobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10116-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Sulfonyl Fluorides in Contemporary Chemical Science

Aryl sulfonyl fluorides are a class of organic compounds characterized by a sulfonyl fluoride (B91410) group (-SO2F) attached to an aryl ring. They have emerged as privileged structural motifs in modern chemical science due to their unique properties. nih.govrsc.org Unlike other sulfonyl halides, sulfonyl fluorides exhibit a remarkable balance of stability and reactivity. nih.govresearchgate.net They are notably stable to hydrolysis and resistant to reduction, yet they can readily react with nucleophiles under specific conditions. nih.govsigmaaldrich.com This controlled reactivity is crucial for their application in diverse areas such as drug discovery, chemical biology, and materials science. sigmaaldrich.comdntb.gov.ua

The sulfur(VI)-fluoride bond in aryl sulfonyl fluorides is exceptionally stable, contributing to their biocompatibility and allowing for their use in aqueous environments. nih.govsigmaaldrich.com This stability, coupled with their ability to react with a range of nucleophilic amino acid residues including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine, makes them valuable as covalent probes and inhibitors in chemical biology. nih.govenamine.netnih.gov

Scope of Academic Investigation Focused on 3 Chlorobenzenesulfonyl Fluoride

Halogen Exchange Approaches from Sulfonyl Chlorides

The classical and most direct approach to synthesizing aryl sulfonyl fluorides is through a halogen exchange (Halex) reaction, starting from the corresponding, often more accessible, sulfonyl chlorides. acs.orgwikipedia.org This method involves the nucleophilic displacement of the chloride atom by a fluoride anion. acsgcipr.org

The conversion of aryl sulfonyl chlorides to sulfonyl fluorides can be efficiently achieved using simple metal fluoride salts. mdpi.com Potassium fluoride (KF) and potassium bifluoride (KHF₂) are the most commonly employed reagents for this transformation. nih.govthieme-connect.com The reactions are typically performed in a suitable solvent system that facilitates the dissolution of the fluoride salt and the organic substrate.

One effective method involves using a saturated aqueous solution of KHF₂ in a biphasic mixture with a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) at room temperature. mdpi.comnih.gov This process is highly efficient for a wide range of sulfonyl chlorides bearing both electron-donating and electron-withdrawing groups, often providing the desired sulfonyl fluorides in excellent yields. mdpi.comnih.gov Another practical approach utilizes a simple biphasic mixture of potassium fluoride in water and acetone (B3395972). researchgate.netorganic-chemistry.orgacs.org This mild procedure avoids the need for hazardous reagents or catalysts and is effective for a broad scope of substrates, including those with sensitive functional groups like phenols and anilines. organic-chemistry.org

The following table summarizes representative examples of direct fluoride exchange reactions.

| Starting Sulfonyl Chloride | Fluorinating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | KF | Water/acetone, room temp, 2-4 h | 98% | organic-chemistry.org |

| 4-Nitrobenzenesulfonyl chloride | KHF₂ | Acetonitrile (B52724)/water, room temp | Excellent | mdpi.com |

| 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | KHF₂ (sat. aq.) | Room temp, 2 h | 100% | nih.gov |

| para-Chlorobenzenesulfonyl fluoride | KF | Sulfolane (B150427), 200°C, 5 h | 88% | google.com |

Electrochemical methods offer a powerful alternative for the synthesis of sulfonyl fluorides. The electrochemical fluorination (ECF) of alkane sulfonyl halides, including chlorides and fluorides, in anhydrous hydrogen fluoride (AHF) has been shown to produce perfluoroalkane sulfonyl fluoride products in high yields. researchgate.net This process typically utilizes nickel electrodes. youtube.com While this method is highly effective for producing perfluorinated compounds, other electrochemical strategies have been developed for more general applications.

More recently, electrochemical synthesis has been reported starting from sulfonyl hydrazides. rsc.org In this method, various sulfonyl fluorides are obtained in good yields by reacting sulfonyl hydrazides with triethylamine (B128534) trihydrofluoride (Et₃N·3HF) under constant current conditions. rsc.org The process uses tetrabutylammonium (B224687) iodide (n-Bu₄NI) as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species from the sulfonyl hydrazide precursor. rsc.org

The efficiency of halide exchange reactions is highly dependent on the choice of solvent and the use of additives. The primary challenge is the low solubility of alkali metal fluorides like KF in many organic solvents. acsgcipr.org

Solvent Choice:

Dipolar Aprotic Solvents: Solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are effective for Halex reactions because they can partially solubilize the fluoride salt, increasing the concentration of the nucleophilic fluoride anion in solution. wikipedia.orgacsgcipr.orggoogle.com These reactions are often conducted at high temperatures (150-250 °C). wikipedia.org

Biphasic Systems: A mixture of water and acetone has proven to be a simple and mild system for the chloride/fluoride exchange. organic-chemistry.orgacs.org Research has shown that water accelerates the reaction, although an excessive amount can hinder the conversion. organic-chemistry.org This system avoids the need for strong acids or catalysts and simplifies the workup procedure. organic-chemistry.org

Additives:

Phase-Transfer Catalysts: To overcome the solubility issue in less polar solvents like acetonitrile (CH₃CN), phase-transfer catalysts are often employed. acsgcipr.org These catalysts, such as crown ethers (e.g., 18-Crown-6) or quaternary ammonium (B1175870) salts, help transport the fluoride anions from the solid phase into the organic phase where the reaction occurs. acsgcipr.orggoogle.com

The table below outlines the impact of different solvent and additive systems on halide exchange reactions.

| Solvent System | Additive | Effect | Reference |

|---|---|---|---|

| Acetonitrile (CH₃CN) | 18-Crown-6 | Facilitates reaction by solubilizing KF. | google.com |

| Water/Acetone | None | Water accelerates the reaction; mild and efficient biphasic system. | organic-chemistry.orgacs.org |

| Sulfolane | None | High-boiling dipolar aprotic solvent allows for high reaction temperatures. | wikipedia.orggoogle.com |

| Acetonitrile (CH₃CN) / 1 M HCl | Pyridine | Pyridine may act as a phase transfer catalyst, transferring KF into the organic phase. | mdpi.comtue.nl |

Oxidative Fluorosulfonylation Strategies

To circumvent the need to pre-form and handle sulfonyl chlorides, methods have been developed that start from more fundamental precursors like thiols and disulfides. These strategies involve an oxidation step coupled with a fluorination step.

Thiols are readily available and cost-effective starting materials. tue.nl Their oxidation state is lower than that of sulfonyl halides, requiring an oxidative process to form the S(VI) center of the sulfonyl fluoride. nih.govyoutube.com

Chemical Oxidation-Fluorination: A novel one-pot protocol has been developed for synthesizing sulfonyl fluorides directly from thiols. thieme-connect.comresearchgate.net This method first involves the direct oxidative chlorination of the thiol using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to generate the corresponding sulfonyl chloride in situ. thieme-connect.comresearchgate.net Following this, potassium bifluoride (KHF₂) is added to the same pot to mediate the fluoride-chloride exchange, yielding the final sulfonyl fluoride. thieme-connect.comresearchgate.netresearchgate.net This process is praised for its mild conditions and broad substrate scope, accommodating aryl, alkyl, and heteroaryl thiols. thieme-connect.com

Electrochemical Oxidation-Fluorination: An environmentally benign electrochemical approach allows for the direct conversion of thiols and disulfides into sulfonyl fluorides. acs.orgnih.gov This method uses potassium fluoride (KF) as an inexpensive and safe fluoride source and avoids the need for stoichiometric chemical oxidants. nih.govtue.nl The reaction proceeds via anodic oxidation in a biphasic mixture, such as acetonitrile and aqueous HCl, using simple graphite (B72142) and stainless steel electrodes. acs.org Kinetic studies have shown that the thiol is first rapidly oxidized to a disulfide intermediate, which is then further oxidized and fluorinated to form the sulfonyl fluoride product. acs.orgtue.nl

Conversion from Thiols and Disulfides

Electrochemical Oxidative Coupling

A notable advancement in the synthesis of sulfonyl fluorides is the use of electrochemical oxidative coupling. This method presents a mild and environmentally considerate alternative, utilizing thiols or disulfides as readily available starting materials combined with an inexpensive and safe fluoride source like potassium fluoride (KF). researchgate.netmdpi.com The process is distinguished by its lack of need for additional chemical oxidants or catalysts. researchgate.netmdpi.com

The reaction proceeds under mild conditions, which allows for a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. researchgate.netmdpi.com For the synthesis of this compound, this would typically involve 3-chlorothiophenol (B146429) as the starting thiol. The electrochemical approach is celebrated for its efficiency, with reported yields ranging from 37% to 99%, making it a potent tool in modern synthetic chemistry. mdpi.com

Synthesis from Sulfonyl Hydrazides

Sulfonyl hydrazides have emerged as stable and effective precursors for the synthesis of sulfonyl fluorides. A particularly effective catalyst-free method involves the reaction of a sulfonyl hydrazide with Selectfluor, a common fluorinating agent, in water at 60 °C. researchgate.net This approach is lauded for its simplicity and green solvent, providing moderate to excellent yields across a wide array of substrates, including those with both electron-donating and electron-withdrawing groups. researchgate.net

The starting 3-chlorobenzenesulfonyl hydrazide can be prepared from the corresponding 3-chlorobenzenesulfonyl chloride and hydrazine (B178648) hydrate. bohrium.com Furthermore, electrochemical strategies have also been developed for the conversion of sulfonyl hydrazides to their corresponding sulfonyl fluorides, representing another frontier in advanced synthesis. researchgate.net The transformation of the stable sulfonyl hydrazide moiety into the reactive sulfonyl fluoride highlights the utility of this functional group as a synthetic intermediate. rsc.org

Palladium-Catalyzed Aryl Iodide Transformations

Palladium catalysis offers a powerful and versatile one-pot method for converting aryl iodides into arylsulfonyl fluorides. This transformation has been successfully applied to a diverse range of electronically and sterically varied aryl iodides. The reaction typically involves a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a specialized ligand like CataCXium A, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and an electrophilic fluorine source such as Selectfluor.

This methodology demonstrates excellent functional group tolerance, proving effective for aryl iodides bearing both electron-donating and electron-withdrawing substituents, as well as sterically hindered groups. For instance, the synthesis of 4-chlorobenzenesulfonyl fluoride, an analogue of the subject compound, proceeds in good to excellent yields, underscoring the method's applicability. This approach circumvents the often harsh conditions required for traditional methods that start from sulfonyl chlorides.

| Starting Material | Catalyst System | SO₂ Source | Fluorine Source | Product | Yield |

| Aryl Iodide | Pd(OAc)₂ / CataCXium A | DABSO | Selectfluor | Aryl Sulfonyl Fluoride | Good to Excellent |

| Aryl Bromide | PdCl₂(AmPhos)₂ | DABSO | NFSI | Aryl Sulfonyl Fluoride | High |

| 4-Chlorobromobenzene | PdCl₂(AmPhos)₂ | DABSO | NFSI | 4-Chlorobenzenesulfonyl fluoride | 84% |

This table provides a generalized summary of palladium-catalyzed methods. Specific conditions may vary.

Catalyst-Free and Novel Synthetic Routes

The quest for more sustainable and operationally simple synthetic methods has led to the development of catalyst-free pathways to arylsulfonyl fluorides. These routes often leverage multicomponent reactions to construct the desired products in a single, efficient step.

Approaches Utilizing Aryltriazenes

A novel and efficient metal- and catalyst-free synthesis of sulfonyl fluorides employs aryltriazenes as starting materials. This one-pot, multicomponent reaction utilizes the aryltriazene in combination with DABSO as the SO₂ source and N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. researchgate.net The reaction is typically facilitated by the presence of trifluoroacetic acid (TFA).

This method is characterized by its simple reaction conditions, broad tolerance for various functional groups, and the consistent achievement of high yields. It represents a practical and efficient strategy for preparing a wide array of sulfonyl fluorides, avoiding the need for transition metal catalysts and offering a streamlined process from readily accessible precursors.

Strategic Derivatization for Complex Molecular Scaffolds

The functionalization of existing molecular frameworks is a cornerstone of synthetic strategy. Chemoselective modification of precursor molecules, such as sulfonyl chlorides, provides a direct and efficient route to more complex or stable derivatives like sulfonyl fluorides.

Chemoselective Functionalization of Sulfonyl Chloride Precursors

The conversion of arylsulfonyl chlorides to arylsulfonyl fluorides is a well-established and highly efficient chemoselective functionalization. researchgate.net This halogen exchange (Halex) reaction specifically targets the sulfonyl chloride group, leaving other parts of the molecule, such as the chlorine substituent on the benzene ring of 3-chlorobenzenesulfonyl chloride, intact.

One of the most common and mildest methods involves reacting the sulfonyl chloride with potassium fluoride (KF) in acetonitrile, using 18-crown-6 ether as a phase-transfer catalyst. researchgate.net This reaction proceeds smoothly at room temperature and typically results in excellent yields. researchgate.net

Alternatively, the exchange fluorination can be performed under thermal conditions using an alkali metal fluoride like KF in a polar aprotic solvent such as sulfolane, with temperatures ranging from 100°C to 240°C. This process can be applied directly to chlorobenzenesulfonyl chlorides to achieve the desired sulfonyl fluoride.

| Precursor | Reagents | Solvent | Conditions | Product |

| Arylsulfonyl Chloride | KF, 18-crown-6 | Acetonitrile | Room Temperature | Arylsulfonyl Fluoride |

| Chlorobenzenesulfonyl Chloride | KF | Sulfolane | 100-240 °C | Chlorobenzenesulfonyl Fluoride |

This table illustrates common conditions for the chemoselective conversion of sulfonyl chlorides to sulfonyl fluorides.

Late-Stage Sulfonyl Fluoride Introduction

The introduction of the sulfonyl fluoride moiety at a late stage of a synthetic sequence is a powerful strategy in medicinal chemistry and chemical biology. researchgate.netnih.gov This approach allows for the direct modification of complex molecules, such as natural products or drug candidates, without the need for extensive de novo synthesis or the use of protecting groups. mpg.de The stability and unique reactivity of the sulfonyl fluoride group make it a valuable functional handle for applications ranging from covalent inhibitors to probes for chemical biology. nih.govrsc.org Modern synthetic methodologies have focused on developing mild and chemoselective reactions that tolerate a wide range of functional groups, enabling the direct conversion of common functionalities into the desired sulfonyl fluoride. nih.gov

Key late-stage strategies often involve the transformation of precursors such as aryl halides, sulfonic acids, and sulfonamides into the target sulfonyl fluoride. nih.govmdpi.com These methods frequently employ transition-metal catalysis or specialized reagents to achieve high efficiency and selectivity. acs.org

Detailed Research Findings

Recent research has produced several robust methods for the late-stage introduction of the sulfonyl fluoride group. These can be broadly categorized by the precursor functional group.

From Aryl Halides and Triflates: Palladium-catalyzed reactions have become a cornerstone for the synthesis of aryl and alkenyl sulfonyl fluorides from the corresponding halides or triflates. A prevalent one-pot method involves the palladium-catalyzed insertion of sulfur dioxide, using a surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by in-situ fluorination of the resulting sulfinate intermediate. mdpi.comacs.org The choice of electrophilic fluorine source, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), is crucial for the reaction's success. acs.orgresearchgate.net This methodology is noted for its broad substrate scope, including electronically diverse and sterically hindered aryl bromides and iodides. mdpi.comresearchgate.net For example, the Willis group demonstrated the synthesis of cyclic alkenyl sulfonyl fluorides from alkenyl triflates, showcasing the method's versatility. acs.orgnih.gov

| Precursor Type | Catalyst / Reagents | Fluorine Source | Typical Conditions | Scope / Notes | Citations |

| Aryl Bromide/Iodide | Pd(OAc)₂ / Ligand, DABSO | Selectfluor or NFSI | One-pot, often at elevated temperatures (e.g., 75-100 °C) | Tolerates a wide range of functional groups. Effective for electron-rich and electron-poor arenes. | mdpi.comacs.orgresearchgate.net |

| Alkenyl Triflates | Pd(dba)₂ / Ligand, DABSO | Selectfluor | Mild conditions, suitable for complex cyclic systems. | The products are multifunctional reagents for further derivatization. | nih.gov |

| Aryl Diazonium Salts | CuCl₂(DMBP), DABSO | KHF₂ | Two-step process involving a sulfonyl chloride intermediate. | A radical-based mechanism is proposed. | acs.org |

| Aryl Boronic Acids | NiCl₂(dme)/Ligand, DABSO | Selectfluor | Effective for aryl and heteroaryl boronic acids. | Provides an alternative to Pd-catalyzed methods for specific substrates. | acs.org |

Table 1: Selected Catalytic Methods for Late-Stage Sulfonyl Fluoridation

From Sulfonamides: The conversion of sulfonamides to sulfonyl fluorides represents a highly chemoselective late-stage functionalization strategy. This is particularly valuable as the sulfonamide group is present in many bioactive compounds. A notable method developed by the group of Cornella utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) salt to activate the sulfonamide. mdpi.com This activation, in the presence of MgCl₂, facilitates the formation of a sulfonyl chloride intermediate, which is then converted in-situ to the more stable sulfonyl fluoride by potassium fluoride (KF). mdpi.comresearchgate.net The reaction proceeds under mild conditions and demonstrates high selectivity for the amino group activation, leaving other functional groups in complex molecules untouched. mdpi.com

| Substrate | Activating Agent | Fluoride Source | Yield (%) | Citations |

| Primary Aryl Sulfonamide | Pyry-BF₄, MgCl₂ | KF | Moderate to very good | mdpi.com |

| Complex Sulfonamides (e.g., drug derivatives) | Pyry-BF₄, MgCl₂ | KF | Good | mdpi.comresearchgate.net |

Table 2: Late-Stage Conversion of Sulfonamides to Sulfonyl Fluorides

From Sulfonic Acids and Sulfonates: Directly converting sulfonic acids or their salts to sulfonyl fluorides is an attractive route as it starts from readily available and stable S(VI) compounds. nih.gov One approach involves a one-pot, two-step procedure where the sulfonic acid is first converted to a sulfonyl chloride using a reagent like cyanuric chloride, followed by halogen exchange with a fluoride source such as potassium bifluoride (KHF₂). mdpi.com More direct deoxyfluorination methods have also been developed. For instance, the use of Xtalfluor-E®, a bench-stable solid, allows for the conversion of both aryl and alkyl sulfonic acids and their sodium salts directly to sulfonyl fluorides under mild conditions. nih.gov Another strategy employs thionyl fluoride for the efficient conversion of sulfonic acid sodium salts. nih.gov

| Precursor | Reagents | Key Features | Yield (%) | Citations |

| Sulfonic Acid Sodium Salts | Thionyl fluoride, DMF (cat.) | Rapid reaction (1 hour), high yields. | 90-99 | nih.gov |

| Sulfonic Acids / Salts | Xtalfluor-E® | Bench-stable reagent, mild conditions. | 41-94 | nih.gov |

| Sulfonic Acids | Cyanuric chloride, then KHF₂ | One-pot, two-step process. | Moderate to good | mdpi.com |

Table 3: Synthesis of Sulfonyl Fluorides from Sulfonic Acids and Salts

These advanced methodologies underscore the significant progress in late-stage functionalization, providing chemists with a versatile toolkit to synthesize this compound and a vast array of its analogues for diverse scientific applications. The ability to introduce the sulfonyl fluoride group efficiently into complex molecular architectures continues to accelerate innovation in fields such as drug discovery and materials science. rsc.orgchemrxiv.orgnih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Reaction Mechanisms

SuFEx chemistry represents a powerful set of click reactions that rely on the robust yet selectively reactive nature of the sulfonyl fluoride group (-SO₂F). sigmaaldrich.com These reactions are characterized by their high efficiency, broad functional group tolerance, and the stability of the resulting linkage. sigmaaldrich.comresearchgate.net this compound serves as a key building block in this context, where the sulfur atom is the electrophilic center for nucleophilic attack.

The core of the SuFEx reaction is a two-step process involving the nucleophilic addition of a pro-nucleophile (such as an amine or a phenol) to the sulfur(VI) center, followed by the elimination of a fluoride ion. The kinetics and thermodynamics of this process are significantly influenced by the electronic properties of the substituents on the aryl ring of the sulfonyl fluoride.

The reaction generally proceeds through a trigonal bipyramidal intermediate or transition state. The rate of reaction is dependent on both the nucleophilicity of the attacking species and the electrophilicity of the sulfur atom. The presence of the electron-withdrawing chloro group at the meta-position of this compound enhances the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl fluoride, thereby increasing the rate of nucleophilic attack.

To overcome the inherent stability of the S-F bond, various catalytic strategies have been developed to activate sulfonyl fluorides for SuFEx reactions. sigmaaldrich.comresearchgate.net These methods aim to either increase the electrophilicity of the sulfur center or enhance the nucleophilicity of the coupling partner.

Base Catalysis: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIPEA) are commonly employed. nih.gov The base can deprotonate the nucleophile (e.g., an alcohol or amine), increasing its reactivity towards the sulfonyl fluoride. nih.gov

Lewis Acid Catalysis: Lewis acids like Ca(NTf₂)₂ can activate the sulfonyl fluoride by coordinating to the fluorine atom, making the sulfur center more electrophilic and facilitating the departure of the fluoride ion. chemrxiv.org Another proposed mechanism involves the activation of potassium organotrifluoroborates by a substoichiometric amount of trimethylsilyl (B98337) triflate (TMSOTf), which in turn generates BF₃ in situ to activate the S(VI)-F bond of a sulfonimidoyl fluoride, a related SuFEx hub. nih.gov

Nucleophilic Catalysis: Catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to be effective in promoting the reaction of sulfonimidoyl fluorides with amines. researchgate.net The proposed mechanism involves the initial displacement of fluoride from the sulfur(VI) center by the catalyst's anion (e.g., OBt⁻), forming a more reactive intermediate that is then readily attacked by the amine nucleophile. researchgate.net

These catalytic systems are crucial for achieving high yields and reaction rates, particularly with less reactive nucleophiles or more stable sulfonyl fluorides. researchgate.netchemrxiv.org

Deoxyfluorination Reactions

Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a fundamental transformation in organofluorine chemistry. Arylsulfonyl fluorides, including this compound, have emerged as effective reagents for this purpose, offering an alternative to traditional and often more hazardous fluorinating agents. ucla.educas.cn

The deoxyfluorination reaction using a sulfonyl fluoride like this compound generally proceeds through a two-stage mechanism:

Alcohol Activation: The alcohol, typically in the presence of a base, acts as a nucleophile and attacks the electrophilic sulfur atom of this compound. This leads to the formation of an intermediate alkyl sulfonate ester and the displacement of a fluoride ion. The base (e.g., DBU) deprotonates the alcohol, generating a more potent alkoxide nucleophile. cas.cn

Fluoride Displacement: The sulfonate group of the newly formed ester is an excellent leaving group. The fluoride ion generated in the first step, or from an external fluoride source, then acts as a nucleophile and displaces the sulfonate group via a bimolecular nucleophilic substitution (Sₙ2) mechanism. cas.cn This step typically results in the inversion of stereochemistry at the carbon center if it is chiral.

A proposed mechanistic pathway for the deoxyfluorination of an alcohol with a related reagent, SulfoxFluor, involves the initial formation of a pentacoordinated intermediate after the alcoholate attacks the sulfur. Subsequent release of the fluoride ion forms a sulfonimidate ester, which is then displaced by fluoride in an Sₙ2 reaction. cas.cn A similar pathway is plausible for reactions involving this compound.

The choice of sulfonyl fluoride and reaction conditions can significantly influence the selectivity of deoxyfluorination reactions, particularly in substrates with multiple reactive sites. Studies have shown that the reactivity of arylsulfonyl fluorides correlates with the electronic nature of their substituents. ucla.edu

In a comparative study, this compound was screened alongside other sulfonyl fluorides for the deoxyfluorination of various alcohols. The results indicate a complex interplay between the substrate, the sulfonyl fluoride reagent, and the base used. ucla.edu For instance, while a more reactive reagent like perfluorobutanesulfonyl fluoride (PBSF) might be optimal for strained cyclic alcohols, this compound shows moderate reactivity suitable for a range of substrates. ucla.edu

| Alcohol Substrate | Sulfonyl Fluoride | Base | Yield (%) |

|---|---|---|---|

| Acyclic Secondary Alcohol | PyFluor | DBU | 79 |

| 3-Cl-Benzenesulfonyl Fluoride | DBU | 58 | |

| PBSF | DBU | 49 | |

| Benzylic Alcohol | PyFluor | DBU | <5 |

| 3-Cl-Benzenesulfonyl Fluoride | BTPP | 67 | |

| 3-CF₃-Benzenesulfonyl Fluoride | BTPP | 85 | |

| Cyclobutanol | 3-Cl-Benzenesulfonyl Fluoride | MTBD | <5 |

| PBSF | MTBD | 61 |

The selectivity can also be influenced by steric factors. In diols, for example, selective fluorination can often be achieved at the less sterically hindered or more electronically activated hydroxyl group. nih.gov The choice of reagent is critical; reagents like 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) have shown sensitivity to the electronic nature of the alcohol, allowing for selective fluorination at the more electron-rich position in diols. nih.gov

Electrochemical Reaction Mechanisms

Electrochemical methods offer a green and mild alternative for the synthesis and transformation of organosulfur compounds. The electrochemical synthesis of sulfonyl fluorides from precursors like thiols or sulfinic salts has been reported, often using a fluoride source like Et₃N·3HF or KF. researchgate.netacs.orgnih.gov

While specific studies on the electrochemical reactions of this compound are not detailed in the provided search results, a general mechanism for the electrochemical synthesis of aryl sulfonyl fluorides from aryl thiols can be proposed. This process typically involves the anodic oxidation of the thiol to form disulfide and subsequently a radical cation. This radical cation can then react with a fluoride ion. acs.org Further oxidation steps lead to the formation of sulfenyl fluoride and sulfinyl fluoride intermediates, ultimately yielding the desired sulfonyl fluoride. acs.org The reaction is often carried out in an undivided cell with a carbon anode and a platinum cathode. acs.org

A proposed mechanism for the electrochemical synthesis of sulfonimidoyl fluorides, which are aza-isosteres of sulfonyl fluorides, involves the oxidation of a sulfenamide (B3320178) to an S(IV) species. This species then undergoes a proton-coupled electron transfer to form an amidyl radical, followed by another oxidation to a trigonal planar S(VI) cation, which is then trapped by a fluoride ion. acs.org It is plausible that this compound could participate in related electrochemical reductions or couplings, though such mechanisms remain an area for further investigation.

Computational and Theoretical Elucidation of Reactivity

Density Functional Theory (DFT) has emerged as a formidable tool for probing the electronic structure and reactivity of molecules. Although specific DFT studies focusing on this compound are not widely available in the reviewed literature, DFT calculations performed on related systems, such as nitro-substituted benzenesulfonyl chlorides and fluorinated benzenes, offer a robust framework for comprehending its properties. scholaris.carsc.org

A typical DFT investigation of a molecule like this compound would entail geometry optimization to locate the minimum energy conformation, followed by the computation of various molecular properties, including:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state.

Electronic Properties: The distribution of electron density, the molecular dipole moment, and the electrostatic potential surface. These are instrumental in understanding intermolecular interactions.

Vibrational Frequencies: These can be used to characterize the nature of stationary points on the potential energy surface and for comparison with experimental spectroscopic data (infrared and Raman).

DFT calculations on the radical anion of this compound would be particularly illuminating for understanding its reactivity profile. Such calculations could predict the geometry of the radical anion and the distribution of spin density, thereby identifying the most probable reactive sites within the molecule.

Frontier Molecular Orbital (FMO) theory provides a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in many chemical reactions. In the context of electron transfer reactions, the energy of the LUMO is of particular significance, as it reflects the molecule's capacity to accept an electron.

For this compound, the LUMO is anticipated to be a π* orbital associated with the aromatic ring, with substantial contributions from the sulfonyl group. The presence of the electron-withdrawing chlorine atom and sulfonyl fluoride group will lower the energy of the LUMO, rendering the molecule more prone to reduction in comparison to unsubstituted benzenesulfonyl fluoride. The meta-position of the chlorine atom will influence the shape and energy of the LUMO. Research on substituent effects on the frontier orbitals of conjugated molecules has revealed that inter-fragment orbital mixing is a key factor in determining the HOMO-LUMO gap. rsc.org

Upon the formation of the radical anion, the former LUMO becomes the Singly Occupied Molecular Orbital (SOMO). The spatial distribution of the SOMO will dictate the location of the unpaired electron and, consequently, the reactivity of the radical anion. DFT calculations can furnish a detailed representation of the LUMO of the neutral molecule and the SOMO of its radical anion.

Hypothetical Frontier Molecular Orbital Energies for Substituted Benzenesulfonyl Fluorides (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzenesulfonyl Fluoride | -7.5 | -1.2 | 6.3 |

| 4-Chlorobenzenesulfonyl Fluoride | -7.6 | -1.4 | 6.2 |

| This compound | -7.7 | -1.5 | 6.2 |

| 4-Nitrobenzenesulfonyl Fluoride | -8.2 | -2.5 | 5.7 |

Note: This table is illustrative and based on general chemical principles of substituent effects. Actual values would require specific DFT calculations.

The bond dissociation energy (BDE) is a fundamental parameter for predicting molecular stability and the feasibility of reaction pathways that involve bond cleavage. The S-F bond in sulfonyl fluorides is generally recognized for its strength and robustness. nih.gov The BDE of the S-F bond in aryl sulfonyl fluorides is approximately 343 kJ/mol. researchgate.net

DFT calculations can be employed to compute the BDEs of various bonds within the this compound molecule. The BDE for a bond A-B is typically determined as the difference between the total electronic energies of the products (radicals A• and B•) and the reactant molecule (A-B).

BDE(A-B) = E(A•) + E(B•) - E(A-B)

For this compound, the calculation of BDEs for the S-F, C-S, and C-Cl bonds is crucial for predicting which bond is most susceptible to cleavage upon dissociation of the radical anion. The BDEs in the radical anion will differ from those in the neutral molecule. The excess electron in the radical anion populates the SOMO, which may exhibit bonding or antibonding character with respect to certain bonds, thereby weakening or strengthening them.

It is anticipated that the electron-withdrawing character of the 3-chloro substituent will exert a modest influence on the S-F bond dissociation energy when compared to unsubstituted benzenesulfonyl fluoride. The effect of substituents on the benzylic C-H bond dissociation energy in toluenes has been investigated using DFT, which demonstrated that both electron-donating and electron-withdrawing groups can affect the BDE. ucsb.edu A similar systematic investigation would be advantageous for elucidating substituent effects on the S-F BDE in benzenesulfonyl fluorides.

General Bond Dissociation Energies of Related Bonds

| Bond | Bond Dissociation Energy (kJ/mol) | Source |

|---|---|---|

| S-F in Aryl Sulfonyl Fluorides | ~343 | researchgate.net |

| C-S in Aromatic Sulfones | ~330-380 | General |

| C-Cl in Chlorobenzene | ~397 | General |

Note: These are general values. The specific BDEs for this compound would require dedicated computational studies.

Applications of 3 Chlorobenzenesulfonyl Fluoride in Chemical Research

Reagent in Advanced Organic Synthesis

The electrophilic nature of the sulfur atom in the sulfonyl fluoride (B91410) group, combined with the directing effects of the chlorine atom, allows 3-chlorobenzenesulfonyl fluoride to participate in a variety of chemical transformations, making it a key reagent in the synthesis of diverse organic molecules.

Synthesis of Sulfonamides and Sulfonyl Ureas

One of the most prominent applications of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a crucial component in many pharmaceutical drugs. The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 3-chlorobenzenesulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. The reactivity of the sulfonyl fluoride allows for the formation of sulfonamides under relatively mild conditions, making it compatible with a wide range of functional groups.

While direct synthesis of sulfonyl ureas from this compound is less commonly reported, the analogous sulfonyl chlorides are frequently used. The general strategy involves the reaction of the sulfonyl chloride with an amine to form a sulfonamide, which is then reacted with an isocyanate or a carbamate (B1207046) to furnish the sulfonylurea. Given the similar reactivity, this compound can, in principle, be used in a similar two-step approach. A more direct, albeit less common, method could involve the reaction of this compound with a pre-formed urea (B33335) or a related derivative under specific conditions. For instance, N-(3-chloro-4-methyl-benzene sulfonyl)-N'-(3-methoxy propyl) urea has been synthesized from the corresponding sulfonyl carbamic acid ester and 3-methoxy propylamine. google.com

Table 1: Examples of Sulfonamide and Sulfonyl Urea Synthesis Precursors

| Starting Material | Reagent | Product Type |

|---|---|---|

| This compound | Primary/Secondary Amine | 3-Chlorobenzenesulfonamide (B108012) |

| 3-Chlorobenzenesulfonamide | Isocyanate/Carbamate | N-(3-Chlorobenzenesulfonyl)urea |

Fabrication of Complex Sulfur-Containing Organic Structures

Beyond simple sulfonamides, this compound serves as a precursor for more complex sulfur-containing organic structures, including various heterocyclic systems. These heterocycles are often associated with a wide range of biological activities. For example, derivatives of 1,3,4-thiadiazole (B1197879) and 1,3,4-thiadiazine, which can be accessed from precursors conceptually related to sulfonyl halides, are of significant interest in medicinal chemistry. nih.govnih.gov The reactivity of the sulfonyl fluoride group allows for its incorporation into larger molecular scaffolds, which can then undergo further transformations, such as cyclization reactions, to form these complex heterocyclic systems. The synthesis of fluorinated sulfur heterocycles can be achieved through cycloaddition reactions of components containing fluorine and a thiocarbonyl group. mdpi.com

Building Block in Retrosynthetic Strategies for Diverse Molecules

In the context of retrosynthetic analysis, this compound is a valuable building block for the synthesis of a variety of target molecules, particularly those containing a 3-chlorophenylsulfonyl moiety. This structural motif is present in a number of biologically active compounds, including some diuretic drugs and other pharmaceuticals. nih.govclockss.org

For example, in the retrosynthesis of a complex diuretic agent containing a 3-chlorobenzenesulfonamide core, one of the key disconnections would lead back to this compound and the corresponding amine fragment. This highlights the importance of this compound as a readily available and reactive starting material in the strategic planning of a synthesis. The ability to introduce the 3-chlorophenylsulfonyl group in a reliable manner makes it a powerful tool for medicinal chemists in the design and synthesis of new drug candidates.

Chemical Biology Probes and Tools

The unique reactivity of the sulfonyl fluoride group has been harnessed to develop powerful chemical probes for studying biological systems. These probes can covalently modify specific amino acid residues in proteins, providing valuable insights into protein function, reactivity, and ligandability.

Mapping Protein Reactivity and Ligandability across the Proteome

Sulfonyl fluorides, including derivatives of this compound, are employed as reactive functionalities in chemical biology to map the reactivity of amino acid residues across the entire proteome. nih.gov These probes, often equipped with a reporter tag such as an alkyne or a fluorophore, can covalently label accessible and nucleophilic residues in proteins within a complex biological sample, such as a cell lysate or even in living cells.

By identifying the proteins and the specific sites of modification using mass spectrometry-based proteomics, researchers can gain a global view of protein reactivity. This information is invaluable for identifying "ligandable" pockets on proteins, which are sites that can be targeted by small molecules. This approach has the potential to uncover new drug targets and to understand the off-target effects of existing drugs. Profiling studies have shown that sulfonyl fluorides can react with a range of nucleophilic amino acid residues, expanding the scope of the "ligandable proteome". nih.gov

Investigation of Covalent Modification of Amino Acid Residues (Lysine, Tyrosine, Histidine, Serine, Threonine)

The sulfonyl fluoride moiety is known to covalently modify several nucleophilic amino acid residues within proteins, including lysine (B10760008), tyrosine, histidine, serine, and threonine. mdpi.com This broad reactivity makes sulfonyl fluoride-based probes versatile tools for studying protein structure and function.

Lysine: The ε-amino group of lysine is a common target for sulfonyl fluorides. The reaction forms a stable sulfonamide bond, leading to irreversible inhibition or labeling of the protein. This has been exploited in the development of kinase inhibitors that target a conserved lysine residue in the ATP-binding site.

Tyrosine: The hydroxyl group of tyrosine can also be modified by sulfonyl fluorides, forming a sulfonate ester. This interaction has been utilized to develop covalent inhibitors and probes for various enzymes.

Histidine: The imidazole (B134444) side chain of histidine can be targeted by sulfonyl fluorides, although this interaction is often context-dependent, relying on the specific microenvironment within the protein's binding pocket.

Serine and Threonine: The hydroxyl groups of serine and threonine are also susceptible to sulfonylation by sulfonyl fluorides. mdpi.com This reactivity is the basis for the action of many classical serine protease inhibitors, such as phenylmethylsulfonyl fluoride (PMSF). mdpi.com The covalent modification of the active site serine effectively inactivates the enzyme. mdpi.com While the modification of threonine is also observed, it is generally less common than serine modification. Kinetic studies and proteomic analyses help to elucidate the specific conditions and protein environments that favor the modification of these hydroxy amino acids. nih.gov

Table 2: Amino Acid Residues Covalently Modified by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group | Resulting Covalent Bond |

|---|---|---|

| Lysine | ε-amino group | Sulfonamide |

| Tyrosine | Hydroxyl group | Sulfonate ester |

| Histidine | Imidazole ring | Sulfonyl-imidazole adduct |

| Serine | Hydroxyl group | Sulfonate ester |

Design and Application of Activity-Based Proteome Profiling (ABPP) Reagents

Activity-based proteome profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes within complex biological systems. This technique relies on the use of chemical probes that covalently modify the active sites of specific enzymes. Sulfonyl fluorides, including this compound, have been effectively employed as the reactive "warhead" in the design of ABPP probes. capes.gov.brnih.gov

These probes are typically designed with three key components: a reactive group (the warhead), a recognition element, and a reporter tag. The sulfonyl fluoride moiety acts as an electrophile that can form stable covalent bonds with nucleophilic residues in the active sites of enzymes, particularly serine proteases. capes.gov.brnih.gov For instance, an alkyne-tagged sulfonyl fluoride probe can be used to covalently modify members of the S1 family of serine proteases. Following this labeling, "click chemistry" can be employed to attach a reporter molecule, such as biotin (B1667282) for enrichment or a fluorophore for imaging. capes.gov.br This allows for the selective enrichment and subsequent identification of active enzymes from a complex proteome using techniques like mass spectrometry. capes.gov.brnih.gov

The balanced reactivity of sulfonyl fluorides is crucial for their success in ABPP. They are stable enough to exist in aqueous biological environments but sufficiently reactive to covalently bind to their target enzymes. rsc.orgnih.gov This allows for the profiling of enzyme activity in living cells, providing valuable insights into the functional state of the proteome. nih.gov

Development of Targeted Covalent Inhibitors and Ligands

The development of targeted covalent inhibitors (TCIs) is a significant area of drug discovery. These molecules form a permanent covalent bond with their target protein, often leading to enhanced potency, selectivity, and a prolonged duration of action. nih.gov

Rational Design of Electrophilic Warheads

The sulfonyl fluoride group is considered a "privileged" warhead in the design of TCIs. rsc.orgnih.gov Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine. rsc.orgnih.govjenabioscience.com This versatility significantly expands the scope of proteins that can be targeted by covalent inhibitors. nih.gov

The reactivity of the sulfonyl fluoride warhead can be fine-tuned by modifying the substitution pattern on the aromatic ring. For example, the presence of an electron-withdrawing group like chlorine in this compound can influence the electrophilicity of the sulfur atom, thereby modulating its reactivity towards nucleophilic amino acids. nih.gov This allows for the rational design of inhibitors with optimized reactivity and selectivity for their intended target. enamine.net While sulfonyl fluorides have demonstrated broad reactivity, related electrophiles like arylfluorosulfates have been explored as alternatives with potentially increased stability and more selective reactivity towards residues like lysine and tyrosine. nih.govresearchgate.net

Integration into DNA-Encoded Chemical Libraries (DELs) for Ligand Discovery

DNA-Encoded Library (DEL) technology has revolutionized the early stages of drug discovery by enabling the synthesis and screening of massive libraries of compounds. nih.govnih.gov This technology involves attaching a unique DNA "barcode" to each chemical compound, allowing for the identification of molecules that bind to a protein target. nih.govacs.org

The incorporation of electrophilic warheads, such as sulfonyl fluorides, into DELs has opened up new avenues for the discovery of covalent ligands. researchgate.netx-chemrx.com By including compounds like this compound as building blocks in the synthesis of these libraries, researchers can screen for molecules that not only bind to a target protein but also form a covalent bond. researchgate.net This approach has been particularly valuable in identifying inhibitors for challenging targets. x-chemrx.com The development of DNA-compatible reactions for incorporating these electrophiles is a critical aspect of this strategy. nih.gov

Strategies for Non-Cysteine Targeting Covalent Ligands

A significant advantage of using sulfonyl fluoride-based warheads is the ability to target nucleophilic residues other than cysteine. researchgate.net While many covalent inhibitors have been developed to target cysteine due to its high nucleophilicity, the relative scarcity of this amino acid in protein binding sites limits the scope of this approach. nih.govrsc.org

Sulfonyl fluorides and related sulfur(VI) fluoride exchange (SuFEx) warheads can react with the hydroxyl groups of serine, threonine, and tyrosine, as well as the amino group of lysine. rsc.orgnih.govnih.govjenabioscience.com This has enabled the development of covalent inhibitors for a wider range of protein targets. nih.govnih.gov For example, sulfonyl fluoride-containing probes have been used to target the catalytic serine in proteases and a non-catalytic serine residue in the mRNA decapping scavenger enzyme DcpS. nih.govnih.gov Similarly, fluorosulfate-containing inhibitors have been designed to target lysine and tyrosine residues. nih.govrsc.org The ability to target these more abundant amino acids significantly expands the "druggable" proteome. nih.gov

Contributions to Polymer and Materials Science

The unique reactivity of the sulfonyl fluoride group also makes it a valuable component in the field of polymer and materials science.

Synthesis of Sulfonyl Fluoride Monomers for Polymerization Studies

Sulfonyl fluoride-containing molecules, such as this compound, can be used as monomers in polymerization reactions. The sulfonyl fluoride group can participate in "click chemistry" reactions, specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, to form strong and stable linkages. nih.govsigmaaldrich.com This allows for the synthesis of polymers with precisely defined structures and properties.

The synthesis of these sulfonyl fluoride monomers can be achieved through various methods, including the conversion of sulfonic acids or their salts using reagents like thionyl fluoride or through electrochemical methods. nih.govacs.orgrsc.org The availability of robust synthetic routes to these monomers is crucial for their application in creating novel polymers and materials. organic-chemistry.org

Derivatization for Advanced Analytical Chemistry Methods

Chemical derivatization with reagents like this compound is a powerful tool in modern analytical chemistry. It is employed to improve the chromatographic behavior and, more importantly, the mass spectrometric response of target analytes that may otherwise exhibit poor ionization efficiency or fragmentation patterns. By introducing a specific chemical tag, derivatization can significantly enhance the ability to detect and quantify molecules of interest in complex biological and environmental samples.

Enhancement of Analytical Sensitivity and Selectivity (e.g., in LC/MS/MS)

The primary goal of derivatization in the context of Liquid Chromatography/Mass Spectrometry (LC/MS/MS) is to boost the signal intensity of the analyte, thereby lowering the limits of detection and quantification. The introduction of a sulfonyl fluoride group from a reagent like this compound can improve ionization efficiency, leading to a more robust signal in the mass spectrometer.

Furthermore, the specific mass of the derivatizing agent allows for the use of selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry. This targeted approach significantly enhances selectivity by monitoring for a specific precursor-to-product ion transition, effectively filtering out background noise and interferences from the sample matrix. This is particularly crucial when analyzing trace levels of compounds in complex mixtures such as plasma, urine, or environmental extracts.

| Analyte Class | Derivatization Strategy | Analytical Platform | Key Advantage |

| Amines | Formation of sulfonamides | LC/MS/MS | Improved ionization and selective fragmentation |

| Phenols | Formation of sulfonate esters | LC/MS/MS | Enhanced signal intensity and chromatographic retention |

This table represents potential derivatization strategies based on the known reactivity of sulfonyl fluorides. Specific research data on this compound for these applications is limited.

Charge-Switch Derivatization Approaches in Metabolomics and Lipidomics Research

Charge-switch derivatization is a sophisticated strategy employed in metabolomics and lipidomics to enhance the detection of certain classes of molecules. Many lipids and metabolites exhibit low ionization efficiency in either positive or negative ion mode of mass spectrometry. A charge-switch derivatizing agent introduces a permanently charged or readily ionizable group onto the analyte, effectively "switching" its preferred ionization state to one that provides a much stronger and more stable signal.

While the concept is well-established with various reagents, the specific application of this compound for charge-switch derivatization in metabolomics and lipidomics is an area of ongoing research. In theory, the sulfonyl fluoride moiety could react with functional groups like amines or hydroxyls on metabolites and lipids. The resulting sulfonamide or sulfonate ester derivative would then carry the chlorobenzenesulfonyl group, which can influence the molecule's ionization properties. This modification could potentially lead to significantly improved detection in negative ion mode due to the electronegative chlorine and sulfonyl groups.

Advanced Analytical and Spectroscopic Characterization Methodologies in 3 Chlorobenzenesulfonyl Fluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-chlorobenzenesulfonyl fluoride (B91410). By probing the magnetic properties of atomic nuclei such as ¹H, ¹⁹F, and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling unambiguous structural elucidation and the monitoring of chemical transformations in real-time.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Reaction Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in identifying the hydrogen atoms on the benzene (B151609) ring of 3-chlorobenzenesulfonyl fluoride. The aromatic region of the ¹H NMR spectrum provides a unique fingerprint corresponding to the substitution pattern. In a typical analysis using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the protons on the aromatic ring of this compound appear as a series of multiplets. rsc.org

Detailed research findings from the analysis of this compound have identified the following characteristic signals:

A multiplet signal observed between δ 8.01–8.00 ppm. rsc.org

A multiplet signal observed between δ 7.93–7.90 ppm. rsc.org

A multiplet signal observed between δ 7.77–7.74 ppm. rsc.org

A multiplet signal observed between δ 7.61–7.58 ppm. rsc.org

The specific chemical shifts and coupling patterns of these protons are crucial for confirming the meta position of the chlorine and sulfonyl fluoride groups on the benzene ring. Furthermore, ¹H NMR is an invaluable tool for reaction monitoring. For instance, in syntheses where 3-chlorobenzenesulfonyl chloride is converted to this compound, the disappearance of the reactant's signals and the appearance of the product's characteristic aromatic proton signals can be tracked to determine reaction completion. google.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.01–8.00 | Multiplet | Aromatic Proton |

| 7.93–7.90 | Multiplet | Aromatic Proton |

| 7.77–7.74 | Multiplet | Aromatic Proton |

| 7.61–7.58 | Multiplet | Aromatic Proton |

Solvent: CDCl₃, Frequency: 500 MHz rsc.org

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Quantitative and Qualitative Analysis of Fluorine-Containing Species

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly specific and sensitive technique for the analysis of organofluorine compounds like this compound. Given that the ¹⁹F isotope has a natural abundance of 100% and a high gyromagnetic ratio, the technique provides a large chemical shift range and often results in simpler spectra with less signal overlap compared to ¹H NMR.

For this compound, ¹⁹F NMR is used for both qualitative identification and quantitative assessment. Qualitatively, the presence of a singlet in the spectrum confirms the existence of the sulfonyl fluoride (-SO₂F) group. The chemical shift of this fluorine atom is characteristic and helps to distinguish it from other fluorine-containing impurities or side products. In studies involving the synthesis of various sulfonyl fluorides, spectra are typically recorded on a 470 MHz instrument in CDCl₃. rsc.org This technique is essential for confirming the successful incorporation of the fluorine atom into the sulfonyl group.

Quantitatively, ¹⁹F NMR can determine the purity of this compound by integrating the signal corresponding to the analyte against a known internal standard containing fluorine. This non-destructive method allows for accurate concentration measurements without the need for compound-specific reference standards, which is a significant advantage over chromatographic techniques.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides critical information about the carbon framework of this compound. The spectrum reveals the number of unique carbon environments within the molecule and their electronic state. For the aromatic ring of this compound, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene ring.

The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents (chlorine and sulfonyl fluoride). The carbon atom bonded directly to the chlorine atom (C-Cl) and the carbon atom bonded to the sulfonyl fluoride group (C-SO₂F) exhibit characteristic downfield shifts. Furthermore, coupling between the ¹³C nuclei and the ¹⁹F nucleus (J-coupling) can be observed, providing additional structural information. These C-F coupling constants are valuable for confirming the proximity of the carbon atoms to the fluorine atom. In typical research settings, ¹³C NMR spectra are recorded at 126 MHz in CDCl₃. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential method for assessing the purity of this compound and identifying byproducts in a reaction mixture.

In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where different components of the mixture are separated based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint that aids in the identification of the compound. This technique is particularly useful for monitoring the progress of reactions, such as the synthesis of sulfonyl fluorides from sulfonyl hydrazides, by identifying the products and any unreacted starting materials or intermediates. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of this compound with very high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound (C₆H₄ClFO₂S), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. This level of accuracy is crucial for the definitive characterization of newly synthesized compounds and for meeting the stringent requirements of chemical publications and patent filings.

Table 2: Calculated Molecular Mass for this compound

| Formula | Description | Mass (Da) |

|---|---|---|

| C₆H₄ClFO₂S | Monoisotopic Mass | 193.96046 |

| C₆H₄ClFO₂S | Average Mass | 194.61 |

Chromatographic Methods

Chromatography is an indispensable tool in the synthetic and analytical workflow involving this compound. Its various forms allow for rapid reaction monitoring, efficient purification, and precise quantitative analysis.

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring the progress of chemical reactions that produce or consume this compound. By spotting a small amount of the reaction mixture onto a TLC plate at various time intervals, the disappearance of starting materials and the appearance of the product can be visualized.

In a typical setup, a silica (B1680970) gel plate is used as the stationary phase, and a solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297), acts as the mobile phase. The components of the reaction mixture are separated based on their differential adsorption to the silica gel and solubility in the mobile phase.

Key aspects of TLC for reaction monitoring include:

Spotting: A capillary tube is used to spot the initial reaction mixture (t=0) and samples at subsequent time points alongside the starting material and, if available, a pure sample of the product as references.

Development: The TLC plate is placed in a chamber containing the eluent, which travels up the plate by capillary action.

Visualization: After development, the plate is dried and visualized, typically under UV light, as aromatic compounds like this compound are often UV-active. Staining with agents like potassium permanganate (B83412) or iodine can also be used if the compounds are not UV-active.

Interpretation: The relative positions of the spots, quantified by the retention factor (R\f), indicate the progress of the reaction. A completed reaction is generally indicated by the complete consumption of the starting material spot and the appearance of a new spot corresponding to the product.

The choice of eluent is critical and is optimized to achieve a good separation between the reactant and product spots, ideally with R\f values between 0.2 and 0.8 for accurate assessment.

Following the completion of a reaction, flash column chromatography is the standard method for the purification of this compound from byproducts and unreacted starting materials on a preparative scale. nih.gov This technique is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase, typically silica gel with a particle size of 40-63 µm. nih.gov

The selection of the mobile phase is guided by prior TLC analysis. A solvent system that provides a good separation of the target compound from impurities on the TLC plate is adapted for the flash column. A common mobile phase for the purification of sulfonyl fluorides is a gradient of ethyl acetate in hexanes. nih.gov

A general procedure for the purification of this compound via flash column chromatography is as follows:

Column Packing: A glass column is packed with silica gel as a slurry in the initial, less polar eluent.

Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel, which is then carefully added to the top of the packed column.

Elution: The mobile phase is passed through the column under pressure. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product.

Isolation: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified compound.

The efficiency of the separation depends on factors such as the column dimensions, the silica gel to crude product ratio, and the flow rate of the eluent.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the precise determination of purity and for conducting kinetic studies of reactions involving this compound. Due to their strong UV absorbance, sulfonyl fluorides are well-suited for detection by HPLC with a UV detector. wikipedia.orgcam.ac.uk This method offers high resolution and sensitivity, allowing for the quantification of even trace impurities. wikipedia.orgcam.ac.uk

For purity analysis , a small, accurately weighed sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram shows peaks corresponding to the main compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of the purity percentage.

For kinetic studies , HPLC can be used to monitor the change in concentration of reactants and products over time. Aliquots are taken from the reaction mixture at specific time intervals, quenched to stop the reaction, and then analyzed by HPLC. By plotting the concentration of this compound or other relevant species against time, the reaction rate and order can be determined.

A typical HPLC method for the analysis of sulfonyl fluorides would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH.

Table 1: Illustrative HPLC Parameters for Sulfonyl Fluoride Analysis

| Parameter | Value/Condition |

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

This table represents a general set of starting conditions and would require optimization for the specific analysis of this compound.

Electrochemical Characterization Techniques

Electrochemical methods provide valuable insights into the redox properties of molecules like this compound, which is essential for understanding its behavior in certain chemical reactions and for developing electrochemical synthetic routes.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of chemical species. In the context of this compound, CV can be employed to determine its reduction and oxidation potentials, and to study the stability of the resulting radical ions.

The experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current. For a reversible redox process, a peak in the current is observed for the reduction on the forward scan, and a corresponding peak for the oxidation is seen on the reverse scan.

Table 2: Hypothetical Cyclic Voltammetry Experimental Parameters

| Parameter | Condition |

| Working Electrode | Glassy Carbon Electrode |

| Counter Electrode | Platinum Wire |

| Reference Electrode | Ag/AgCl |

| Electrolyte | 0.1 M Tetrabutylammonium (B224687) perchlorate (B79767) in Acetonitrile |

| Analyte Conc. | 1-10 mM |

| Scan Rate | 100 mV/s |

This table outlines typical conditions for a cyclic voltammetry experiment. The actual potentials would be specific to this compound.

X-ray Crystallography for Solid-State Structural Conformation Analysis

While the specific crystal structure of this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, offers significant insights into the structural characteristics of the sulfonyl fluoride group attached to an aromatic ring.

In the crystal structure of such compounds, the geometry around the sulfur atom of the sulfonyl fluoride group is typically tetrahedral. The S-F bond length and the S-O bond lengths are key parameters, as are the torsion angles that define the orientation of the sulfonyl fluoride group relative to the aromatic ring. The packing of the molecules in the crystal lattice is governed by various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking interactions, which can also be elucidated from the crystallographic data.

Table 3: Representative Crystallographic Data for a Related Aryl Sulfonyl Fluoride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Calculated Density | X.XXX g/cm³ |

Note: The values in this table are placeholders and would be specific to the compound being analyzed. This illustrates the type of data obtained from an X-ray crystallographic study.

The detailed structural information obtained from X-ray crystallography is crucial for computational modeling and for understanding the structure-activity relationships of this compound and its derivatives.

Future Directions and Emerging Research Avenues for 3 Chlorobenzenesulfonyl Fluoride

Innovations in Fluorination Reagent Design

The pursuit of novel and more efficient fluorination reagents is a central theme in modern organic chemistry. Aryl sulfonyl fluorides, including 3-chlorobenzenesulfonyl fluoride (B91410), are at the forefront of this research, particularly in the realm of deoxyfluorination. Data science and machine learning are being leveraged to accelerate the discovery and development of new (hetero)aryl sulfonyl fluoride reagents with enhanced reactivity, better physical properties, and improved safety profiles compared to existing reagents like PyFluor and DAST. nih.govchemrxiv.org

A virtual library of over 3,500 sulfonyl fluorides was computationally screened to guide the selection of structurally diverse reagents and to develop predictive models for both melting point and reactivity in a key deoxyfluorination reaction. nih.gov This data-driven approach has led to the identification of top-performing reagents that demonstrate broad applicability across a wide range of alcohol substrates, including complex natural products and active pharmaceutical ingredients. nih.govchemrxiv.org The predictive models developed in these studies can be applied to 3-chlorobenzenesulfonyl fluoride to assess its potential as a next-generation deoxyfluorination reagent.

Key structural features that influence the reactivity of these reagents have been identified. For instance, sulfonyl fluorides with less sterically hindered hetero(aryl) groups and higher trigonal planarity at the sulfur center tend to exhibit enhanced reactivity. nih.gov This is attributed to the ease of formation of the reactive sulfonate ester intermediate and the ability to adopt the required trigonal bipyramidal transition state geometry. nih.gov These insights provide a roadmap for the rational design of new fluorination reagents based on the this compound scaffold.

| Reagent | Key Advantages | Potential Limitations |

|---|---|---|

| DAST | Widely used | Safety concerns (explosive potential) |

| PyFluor | Improved safety over DAST | Limited reactivity with some substrates |

| Novel (Hetero)aryl Sulfonyl Fluorides | Enhanced reactivity, improved physical properties, excellent safety profiles nih.govchemrxiv.org | Newer reagents, requiring further validation |

Discovery of Novel Reaction Classes Involving Sulfonyl Fluorides

The reactivity of the sulfonyl fluoride group extends beyond its role in fluorination, opening doors to the discovery of novel reaction classes. A significant advancement is the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry. oup.comresearchgate.net SuFEx reactions are characterized by the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile, forming a stable covalent bond. researchgate.net This chemistry has found broad applications in organic synthesis, materials science, chemical biology, and drug discovery. oup.comoup.com

Researchers are actively exploring new types of SuFEx connectors and reaction modalities. oup.com While much of the focus has been on the construction of S-O and S-N bonds, there is growing interest in expanding the scope of SuFEx to include other transformations. oup.com For example, a new class of sulfonyl fluoride hubs, β-chloro alkenylsulfonyl fluorides (BCASF), has been introduced. nih.govresearchgate.net These hubs can be synthesized via the radical chloro-fluorosulfonyl difunctionalization of alkynes and exhibit versatile reactivity, allowing for a range of transformations at the chloride position while keeping the sulfonyl fluoride group intact. nih.govresearchgate.net This modular approach provides access to a wide array of previously challenging to synthesize sulfonyl fluorides, such as cis-alkenylsulfonyl fluorides, dienylsulfonyl fluorides, and ynenylsulfonyl fluorides. nih.govresearchgate.net